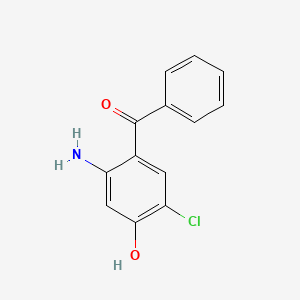![molecular formula C21H20O10 B13974369 1,1',1'',1'''-[Methylenebis(2,4,6-trihydroxy-5,1,3-benzenetriyl)]tetrakis-ethanone CAS No. 58316-48-6](/img/structure/B13974369.png)
1,1',1'',1'''-[Methylenebis(2,4,6-trihydroxy-5,1,3-benzenetriyl)]tetrakis-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1,1’,1’‘,1’‘’-[Methylenebis(2,4,6-trihydroxy-5,1,3-benzenetriyl)]tetrakisethanone involves several steps. One common method includes the condensation of 3-acetyl-2,4,6-trihydroxyisobutyrophenone with formaldehyde . The reaction typically occurs in the presence of a catalyst such as aluminum chloride, under controlled temperature conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,1’,1’‘,1’‘’-[Methylenebis(2,4,6-trihydroxy-5,1,3-benzenetriyl)]tetrakisethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone groups to alcohols, using reducing agents such as sodium borohydride.
Scientific Research Applications
1,1’,1’‘,1’‘’-[Methylenebis(2,4,6-trihydroxy-5,1,3-benzenetriyl)]tetrakisethanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s multiple hydroxyl groups make it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as an antioxidant and its role in preventing oxidative stress-related diseases.
Mechanism of Action
The mechanism of action of 1,1’,1’‘,1’‘’-[Methylenebis(2,4,6-trihydroxy-5,1,3-benzenetriyl)]tetrakisethanone involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity or altering their function. The compound’s structure allows it to scavenge free radicals, thereby exerting antioxidant effects and protecting cells from oxidative damage .
Comparison with Similar Compounds
1,1’,1’‘,1’‘’-[Methylenebis(2,4,6-trihydroxy-5,1,3-benzenetriyl)]tetrakisethanone can be compared to other similar compounds, such as:
1,1’-(1,4-phenylene)bis(ethanone): This compound has a simpler structure with fewer hydroxyl groups, resulting in different chemical properties and reactivity.
1,1’-(2,4,6-trihydroxy-1,3-benzenediyl)bis(ethanone): Similar in structure but lacks the methylene bridge, affecting its stability and reactivity.
Properties
CAS No. |
58316-48-6 |
|---|---|
Molecular Formula |
C21H20O10 |
Molecular Weight |
432.4 g/mol |
IUPAC Name |
1-[3-acetyl-5-[(3,5-diacetyl-2,4,6-trihydroxyphenyl)methyl]-2,4,6-trihydroxyphenyl]ethanone |
InChI |
InChI=1S/C21H20O10/c1-6(22)12-16(26)10(17(27)13(7(2)23)20(12)30)5-11-18(28)14(8(3)24)21(31)15(9(4)25)19(11)29/h26-31H,5H2,1-4H3 |
InChI Key |
OQALYYVWRAPBOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(=C(C(=C2O)C(=O)C)O)C(=O)C)O)O)C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


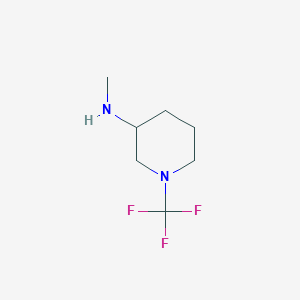
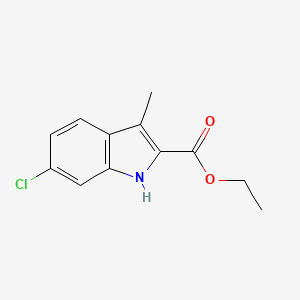
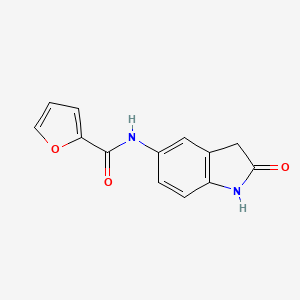
![(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13974297.png)
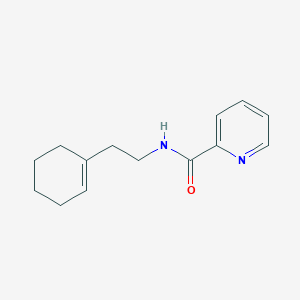

![2-Amino-1-(8-(aminomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13974332.png)

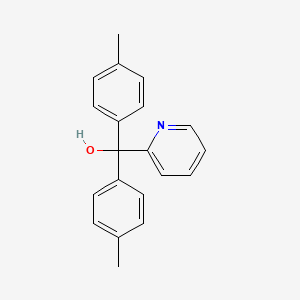


![2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13974356.png)

